molecular formula C12H16O3 B12374495 Elemicin-d3

Elemicin-d3

Cat. No.: B12374495
M. Wt: 211.27 g/mol
InChI Key: BPLQKQKXWHCZSS-GKOSEXJESA-N
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Description

Elemicin-d3 is a deuterated form of elemicin, a naturally occurring phenylpropene found in the essential oils of various plants, including nutmeg (Myristica fragrans). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elemicin-d3 is synthesized by incorporating deuterium atoms into the molecular structure of elemicin. The process typically involves the hydrogenation of elemicin in the presence of deuterium gas (D2) under controlled conditions. This reaction replaces the hydrogen atoms in the methoxy groups with deuterium, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Elemicin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Elemicin-d3 has a wide range of scientific research applications:

Mechanism of Action

Elemicin-d3 exerts its effects by interacting with various molecular targets and pathways. It is known to inhibit stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism. The inhibition of SCD1 leads to a disequilibrium of lysophosphatidylcholines (LPCs), affecting cellular lipid homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Elemicin-d3

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research, where understanding the metabolic fate of compounds is crucial .

Properties

Molecular Formula

C12H16O3

Molecular Weight

211.27 g/mol

IUPAC Name

1,3-dimethoxy-5-prop-2-enyl-2-(trideuteriomethoxy)benzene

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3/i4D3

InChI Key

BPLQKQKXWHCZSS-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC=C)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C

Origin of Product

United States

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